molecular formula C8H13NO B2717150 1-Isocyanato-2-methylcyclohexane CAS No. 51163-19-0

1-Isocyanato-2-methylcyclohexane

Cat. No.: B2717150
CAS No.: 51163-19-0
M. Wt: 139.198
InChI Key: VDVDIOHQFKXVFQ-UHFFFAOYSA-N
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Description

Significance of Isocyanates in Polymer Science and Fine Chemical Synthesis

Isocyanates are a class of organic compounds defined by the presence of the highly reactive isocyanate functional group (-N=C=O). nih.gov This group's electrophilic carbon atom readily reacts with nucleophiles, particularly compounds containing active hydrogen atoms like alcohols, amines, and water. nih.govscholaris.ca This reactivity is the cornerstone of their extensive use in polymer science, most notably in the production of polyurethanes. acs.orgscispace.com The reaction between a diisocyanate and a polyol forms the urethane (B1682113) linkage that characterizes polyurethane polymers, which are utilized in a vast array of applications, including flexible and rigid foams, coatings, adhesives, and elastomers. acs.orgontosight.aiontosight.ai

Beyond polymerization, isocyanates are valuable intermediates in fine chemical synthesis. rsc.org Their ability to form carbamates (from alcohols) and ureas (from amines) provides synthetic routes to a wide range of molecules, including pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The production of isocyanates has traditionally been dominated by the phosgene (B1210022) process, though non-phosgene methods are gaining attention due to safety and environmental concerns. nih.govacs.org

Cycloaliphatic isocyanates, a specific subset, are distinguished by the isocyanate group being attached to a cycloalkane ring. rsc.org Compared to their aromatic counterparts like Toluene diisocyanate (TDI) and 4,4'-methylenediphenyl diisocyanate (MDI), cycloaliphatic isocyanates yield polyurethanes with superior light stability and resistance to weathering, making them ideal for durable coatings and outdoor applications. rsc.orgevonik.comineosopen.org

Unique Structural Characteristics of 1-Isocyanato-2-methylcyclohexane

This compound is a monofunctional cycloaliphatic isocyanate. Its structure, consisting of a cyclohexane (B81311) ring substituted with one isocyanate group and one methyl group on adjacent carbons, gives rise to significant stereochemical complexity that influences its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₃NO
Molecular Weight 139.197 g/mol
Monoisotopic Mass 139.09972 Da
InChIKey VDVDIOHQFKXVFQ-UHFFFAOYSA-N
CAS Number 51163-19-0

Source: molaid.comuni.lu

The presence of two substituents on the cyclohexane ring allows for the existence of geometric isomers, specifically cis and trans isomers. libretexts.orgchemguide.co.uk In the context of this compound:

Cis Isomer: The methyl group and the isocyanate group are on the same face of the cyclohexane ring (both pointing "up" or both "down"). openstax.orgsavemyexams.com

Trans Isomer: The methyl group and the isocyanate group are on opposite faces of the ring (one "up" and one "down"). openstax.orgsavemyexams.com

These isomers are distinct chemical compounds with different spatial arrangements and, consequently, different physical properties. libretexts.org They cannot be interconverted through simple bond rotation due to the rigid structure of the ring. openstax.org This cis-trans isomerism is a critical factor in determining how the molecule interacts with other reactants and how it packs in a polymer matrix.

The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation to minimize angular and torsional strain. In this conformation, the substituent groups can occupy two distinct types of positions:

Axial (a): Bonds are parallel to the principal axis of the ring, pointing straight up or down.

Equatorial (e): Bonds point out from the "equator" of the ring.

Substituents in the axial position experience greater steric hindrance from the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). lumenlearning.com Consequently, conformations where larger substituent groups are in the equatorial position are generally more stable. lumenlearning.com

For trans-1-isocyanato-2-methylcyclohexane , the most stable chair conformation will have both the larger isocyanate group and the methyl group in equatorial positions (e,e). For the cis-1-isocyanato-2-methylcyclohexane , one group must be axial and the other equatorial (a,e or e,a). lumenlearning.com Since the isocyanate group is generally considered to have a larger steric demand than a methyl group, the equilibrium for the cis isomer would favor the conformation where the isocyanate group is equatorial and the methyl group is axial. The energy difference between having a substituent in the axial versus the equatorial position is known as the A-value.

Table 2: Selected Conformational Energy A-Values

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.7
-N=C=O (Isocyanate)~0.6

Note: The A-value for the isocyanate group can vary; this is an approximate value for comparison. The A-value for the methyl group is a well-established benchmark. The lower the A-value, the smaller the energetic penalty for being in the axial position.

Positioning this compound within the Landscape of Cycloaliphatic Isocyanates

This compound is a monofunctional isocyanate, which distinguishes it from the more common di- and polyfunctional isocyanates used in polyurethane production. Its primary role is not in forming cross-linked polymers but rather as a chain terminator or for introducing specific functionalities into a polymer chain.

When compared to major commercial cycloaliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) and 4,4'-dicyclohexylmethane diisocyanate (H₁₂MDI), several key differences emerge:

Functionality: this compound is a monofunctional monomer, whereas IPDI and H₁₂MDI are difunctional, enabling them to act as chain extenders and cross-linkers in polymerization. rsc.orgevonik.com

Reactivity: The isocyanate group in this compound is on a secondary carbon, which generally imparts lower reactivity compared to primary isocyanates. IPDI is known for its two isocyanate groups having different reactivities (one primary, one secondary), which allows for selective, stepwise reactions. scispace.comevonik.com H₁₂MDI has two secondary isocyanate groups of roughly equal reactivity. evonik.com

Structure and Properties: The single cyclohexyl ring and methyl group of this compound provide a defined, rigid structure. In contrast, the structures of IPDI and H₁₂MDI are more complex. The rigidity and asymmetry of IPDI's structure contribute to a high glass transition temperature in the final polymer. evonik.com H₁₂MDI-based polyurethanes are noted for their excellent mechanical properties and resistance to aqueous media. evonik.comresearchgate.net The use of this compound would be intended to modify surface properties or control the molecular weight of a polymer, rather than forming the bulk of its backbone.

Table 3: Comparison of Selected Cycloaliphatic Isocyanates

FeatureThis compoundIsophorone Diisocyanate (IPDI)4,4'-Dicyclohexylmethane Diisocyanate (H₁₂MDI)
Functionality MonofunctionalDifunctionalDifunctional
Structure Single substituted cyclohexane ringAsymmetric cyclohexane ring with methyl groupsTwo cyclohexane rings linked by a methylene (B1212753) bridge
NCO Group Types SecondaryOne primary, one secondaryTwo secondary
Reactivity Profile Moderate reactivityDifferential reactivity, high selectivitySimilar reactivity, less selective than IPDI
Primary Use Chain termination, functional modificationLight-stable polyurethane coatings, elastomersHigh-performance elastomers, coatings, PUDs

Source: scispace.comrsc.orgevonik.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-2-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVDIOHQFKXVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for 1 Isocyanato 2 Methylcyclohexane

Phosgenation Routes

The most established method for producing isocyanates involves the use of phosgene (B1210022). wikipedia.orgacs.org This process is highly efficient but requires stringent safety measures due to the extreme toxicity of phosgene gas. wikipedia.org

The standard method for synthesizing 1-isocyanato-2-methylcyclohexane is through the phosgenation of its corresponding amine, 2-methylcyclohexylamine (B147291). The reaction proceeds by treating the amine with phosgene (COCl₂). wikipedia.org This process typically occurs in an inert solvent.

The reaction mechanism involves two main stages. Initially, the amine reacts with phosgene to form an intermediate N-(2-methylcyclohexyl)carbamoyl chloride. wikipedia.org In the second stage, this intermediate is subjected to dehydrochlorination, usually by heating, to yield the final product, this compound, and hydrogen chloride (HCl) as a byproduct. wikipedia.orgnih.gov

This process can be conducted in either a liquid or gas phase. acs.orgnih.gov Liquid-phase phosgenation is common and often employs solvents like toluene, xylene, or chlorinated aromatic hydrocarbons. nih.gov Gas-phase phosgenation, while more economical in terms of solvent and energy use, can present challenges such as the formation of unwanted deposits in the reactor. nih.govfit.edu

Optimizing the phosgenation process is critical for maximizing yield and minimizing byproducts. Key parameters that are manipulated include temperature, pressure, solvent choice, and reactant ratios. For aliphatic amines like 2-methylcyclohexylamine, the reaction is often carried out at temperatures ranging from ambient to moderately elevated, typically between 40°C and 150°C in the liquid phase. nih.govgoogle.com Gas-phase reactions require significantly higher temperatures, often exceeding 300°C. nih.govfit.edu

Proper management of the HCl byproduct is crucial. In liquid-phase processes, an inert gas may be bubbled through the reaction mixture to help remove the dissolved HCl, driving the reaction towards completion. In some variations, the amine is first converted to its hydrochloride salt before reacting with phosgene, a method known as "salt phosgenation," which can be performed under milder conditions. acs.orggoogle.com

The choice of solvent is also important. High-boiling-point inert solvents, such as ortho-dichlorobenzene (ODCB), are often used to facilitate the reaction and subsequent purification steps, allowing for the preparation of high-purity isocyanates. nih.govgoogle.com Theoretical studies and industrial practice have shown that good mixing is essential to suppress secondary reactions and ensure high yields. nih.gov

Table 1: Representative Conditions for Phosgenation of Cycloaliphatic Amines Note: Data is generalized for cycloaliphatic amines due to the absence of specific literature for this compound.

ParameterLiquid-Phase PhosgenationGas-Phase Phosgenation
Amine Precursor 2-Methylcyclohexylamine2-Methylcyclohexylamine
Reagent Phosgene (COCl₂)Phosgene (COCl₂)
Typical Solvent Toluene, Xylene, o-dichlorobenzene nih.govInert gas carrier nih.gov
Temperature 40 - 150 °C nih.gov> 300 °C nih.govfit.edu
Pressure Atmospheric to slightly elevatedAtmospheric
Key Process Feature Good mixing, HCl removal nih.govShort residence time fit.edu
Reported Yields Generally >90%High, but can have side reactions nih.gov

Non-Phosgene Synthetic Pathways

The significant hazards associated with phosgene have driven the development of alternative synthetic routes. mdpi.comnwo.nl These "phosgene-free" methods often offer improved safety and environmental profiles.

The Curtius rearrangement is a versatile and well-established non-phosgene method for preparing isocyanates from carboxylic acids. nih.govwikipedia.org For the synthesis of this compound, the process starts with 2-methylcyclohexanecarboxylic acid.

The carboxylic acid is first converted into an acyl azide (B81097). This can be achieved through several methods, such as reacting an acyl chloride with sodium azide or using reagents like diphenylphosphoryl azide (DPPA) in a one-pot procedure. organic-chemistry.orgnih.gov The resulting acyl azide is then thermally or photochemically decomposed. It undergoes a rearrangement where the 2-methylcyclohexyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of nitrogen gas (N₂), to form the desired isocyanate. wikipedia.orgmasterorganicchemistry.com

A key advantage of the Curtius rearrangement is that it proceeds with full retention of the stereochemical configuration at the migrating group. nih.govwikipedia.org The reaction is also known for its tolerance of a wide variety of functional groups and generally mild conditions, which can be beneficial when dealing with complex molecules. acs.orgnih.gov

Table 2: Representative Conditions for Curtius Rearrangement Note: Data is generalized for the synthesis of alkyl isocyanates via Curtius rearrangement.

ParameterDescription
Starting Material 2-Methylcyclohexanecarboxylic Acid
Intermediate 2-Methylcyclohexanecarbonyl azide nih.gov
Azide Formation Reagents Sodium azide with a mixed anhydride (B1165640); Diphenylphosphoryl azide (DPPA) nih.govorganic-chemistry.org
Solvent Toluene, Benzene, or other inert solvents
Reaction Condition Thermal (heating) or Photochemical (UV light) wikipedia.org
Key Advantage Retention of stereochemistry, mild conditions nih.govwikipedia.org
Typical Yields High

The thermal decomposition, or cracking, of carbamates is a prominent phosgene-free route to isocyanates. mdpi.com This method typically involves two main steps: the formation of a carbamate (B1207046) followed by its thermal cleavage. acs.orgmdpi.com

First, 2-methylcyclohexylamine is reacted with a carbonate, such as dimethyl carbonate (DMC), to produce the corresponding carbamate, for example, methyl N-(2-methylcyclohexyl)carbamate. mdpi.comresearchgate.net This reaction can be performed under relatively mild conditions. acs.org

In the second step, the isolated carbamate is heated to high temperatures, often in the range of 250°C to 600°C, to induce thermal decomposition. mdpi.com The cracking process yields the target this compound and an alcohol byproduct (e.g., methanol). The process can be carried out in either the gas or liquid phase, with or without a catalyst. mdpi.comresearchgate.net A significant challenge in this method is the reversibility of the reaction; the isocyanate product can react with the alcohol byproduct to reform the carbamate. researchgate.net Therefore, efficient removal of the alcohol from the reaction zone is critical to achieve high yields of the isocyanate.

Table 3: Representative Conditions for Thermal Cracking of Carbamates Note: Data is generalized for the synthesis of alkyl isocyanates via carbamate thermolysis.

ParameterDescription
Precursor Methyl N-(2-methylcyclohexyl)carbamate mdpi.comresearchgate.net
Process Thermal decomposition (Pyrolysis) mdpi.com
Phase Gas or Liquid mdpi.com
Temperature 250 - 600 °C mdpi.com
Catalyst Can be non-catalytic or use catalysts like metal oxides or salts researchgate.net
Key Challenge Reversible reaction; removal of alcohol byproduct is crucial researchgate.net
Reported Yields Variable, dependent on process efficiency

Carbonylation reactions offer another phosgene-free alternative by utilizing carbon monoxide (CO) as the carbonyl source. researchgate.net Oxidative carbonylation of the primary amine, 2-methylcyclohexylamine, is a notable approach. In this process, the amine reacts with CO and an oxidant in the presence of a transition metal catalyst, typically based on palladium. ufl.edumdpi.com

This reaction can lead to the formation of ureas or carbamates as intermediates. ufl.edumdpi.com For instance, in the presence of an alcohol, a carbamate is formed, which can then be isolated and subjected to thermal cracking as described previously. sci-hub.se In some systems, it is possible to directly synthesize the isocyanate, though this often requires more forceful conditions under which the isocyanate may be unstable. researchgate.net

While promising, catalytic carbonylation methods face challenges, including the need for high pressures of CO, the cost and recovery of the catalyst, and the management of oxidants and co-catalysts. ufl.educhinesechemsoc.org Research continues to focus on developing more efficient and economically viable catalytic systems for the direct carbonylation of aliphatic amines. researchgate.net

Table 4: Representative Catalytic Systems for Oxidative Carbonylation of Amines Note: Data is generalized for the carbonylation of aliphatic amines.

Catalyst SystemOxidant / Co-catalystSolventProduct
Palladium(II) complexes ufl.eduO₂, CuCl₂/FeCl₃AlcoholCarbamate
Selenium ufl.eduO₂-Urea (B33335)
Tungsten hexacarbonyl (W(CO)₆) ufl.eduIodine (I₂)-Urea
PdI₂ mdpi.comCO₂/O₂DMEUrea/Carbamate

Oxidation of Isonitriles

A promising non-phosgene route to isocyanates involves the oxidation of isonitriles. One notable method employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). nih.govorganic-chemistry.orgacs.org This reaction is rapid, often completing within minutes at low temperatures (e.g., -60 °C to 0 °C in dichloromethane), and produces dimethyl sulfide (B99878) as the primary byproduct. nih.govorganic-chemistry.orgacs.org The volatile nature of this byproduct simplifies the isolation of the desired isocyanate, which can often be obtained in high purity by simple solvent evaporation. organic-chemistry.orgacs.org

This method has demonstrated broad applicability for the conversion of various alkyl, cycloalkyl, and aryl isonitriles into their corresponding isocyanates with high yields. organic-chemistry.org The reaction is believed to proceed through a different mechanism than previously reported halogen-catalyzed DMSO oxidations, which typically require higher temperatures and longer reaction times. acs.org The TFAA-catalyzed process is thought to involve the formation of a sulfonium (B1226848) intermediate. nih.gov

Table 1: Examples of Isocyanate Synthesis via Isonitrile Oxidation

Isonitrile SubstrateOxidantCatalystSolventTemperature (°C)Reaction TimeProductYield (%)
t-Butyl isonitrileDMSOTFAA (5 mol%)Dichloromethane-60 to 0Minutest-Butyl isocyanate95
Cyclohexyl isonitrileDMSOTFAA (5 mol%)Dichloromethane-60 to 0MinutesCyclohexyl isocyanate98
Phenyl isonitrileDMSOTFAA (5 mol%)Dichloromethane-60 to 0MinutesPhenyl isocyanate96

This table is illustrative and based on general findings for isonitrile oxidation. Specific conditions for this compound may vary.

Other Emerging Non-Phosgene Approaches

Beyond isonitrile oxidation, several other non-phosgene methods for isocyanate synthesis are under investigation. These approaches aim to replace hazardous reagents like phosgene with more environmentally benign alternatives. ionike.com

One strategy involves the reductive carbonylation of nitro-compounds or the oxidative carbonylation of amine compounds . ionike.com While these methods avoid phosgene, they often require the use of carbon monoxide (CO), which is toxic and can form explosive mixtures with oxygen at high temperatures. ionike.com

Another approach is the aminolysis of dimethyl carbonate . ionike.com This route, however, can be hampered by the high cost of dimethyl carbonate and challenges in separating the product from methanol. ionike.com A significant advancement in this area is the development of heterogeneous catalysts, such as nickel-promoted magnetic iron oxide, for the synthesis of N-substituted carbamates, which are precursors to isocyanates. ionike.com These catalysts can be easily separated and recycled, offering a more sustainable process. ionike.com

The Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids are additional classical methods that provide isocyanates without the use of phosgene. wikipedia.org More recently, a one-pot Curtius rearrangement has been developed for a range of carboxylic acids. organic-chemistry.org

A particularly innovative non-phosgene route involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product to yield the corresponding isocyanate. google.com This method offers the advantage of recycling major byproducts to generate additional starting materials. google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible methods for synthesizing this compound. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.orgcutm.ac.injetir.org

Atom Economy Maximization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating all the atoms of the reactants into the final product. acs.org Synthetic methods should be designed to maximize atom economy, thereby minimizing waste. acs.org For instance, addition reactions inherently have a high atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy.

In the context of this compound synthesis, choosing a route that maximizes the incorporation of reactant atoms into the final isocyanate product is a key green chemistry objective. For example, the direct addition of isocyanic acid to an alkene, if feasible, would represent a highly atom-economical approach. wikipedia.org

Reduction of Auxiliary Substances and Solvents

The use of auxiliary substances such as solvents and separation agents should be minimized or eliminated wherever possible. jetir.org Many organic solvents are volatile, flammable, toxic, and their recycling requires energy-intensive distillation processes. jetir.org When solvents are necessary, greener alternatives should be chosen.

In the synthesis of isocyanates, methods that can be performed in the absence of a solvent or in environmentally benign solvents are preferred. The TFAA-catalyzed oxidation of isonitriles, for example, often allows for the direct isolation of the isocyanate by solvent evaporation, reducing the need for extensive workup and additional solvents. organic-chemistry.orgacs.org

Energy Efficiency in Production Processes

Chemical manufacturing processes should be designed for energy efficiency, recognizing the environmental and economic impacts of energy consumption. reagent.co.uk Reactions should ideally be conducted at ambient temperature and pressure. chemcopilot.com

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound presents challenges in controlling both regioselectivity and stereoselectivity. The cyclohexane (B81311) ring can exist in various conformations, and the methyl and isocyanato groups can be arranged in different spatial orientations.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of this compound, regioselectivity would be crucial if starting from an unsymmetrical precursor where the isocyanate group could be introduced at different positions on the cyclohexane ring.

Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, which has two stereocenters, four possible stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Controlling the relative and absolute stereochemistry is essential for applications where a specific isomer is required.

The choice of synthetic route and reaction conditions plays a critical role in determining the stereochemical outcome. For instance, in reactions involving cyclic systems like cyclohexane, the conformational preferences of the ring and the steric hindrance of substituents will influence the approach of reagents, thereby affecting the stereoselectivity. ox.ac.uk The use of chiral catalysts or auxiliaries can be employed to achieve enantioselective synthesis, favoring the formation of one enantiomer over the other.

Chemical Reactivity and Mechanistic Studies of 1 Isocyanato 2 Methylcyclohexane

Nucleophilic Addition Reactions

The chemistry of 1-isocyanato-2-methylcyclohexane is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O), making it susceptible to attack by various nucleophiles. These reactions are fundamental to the formation of a wide range of polymeric and non-polymeric materials.

Reaction with Alcohols (Urethane Formation)

The reaction of this compound with alcohols is a cornerstone of polyurethane chemistry, leading to the formation of a urethane (B1682113) linkage. This addition reaction involves the attack of the hydroxyl group's oxygen atom on the electrophilic carbon of the isocyanate. The presence of the methyl group in the 2-position on the cyclohexane (B81311) ring introduces steric hindrance, which can influence the reaction rate compared to un-substituted cyclohexyl isocyanate.

The general reaction proceeds as follows:

R-OH + O=C=N-C₆H₁₀-CH₃ → R-O-C(=O)NH-C₆H₁₀-CH₃

Where R represents an alkyl or aryl group from the alcohol.

The rate law can be expressed as:

Rate = k[Isocyanate][Alcohol]

Where 'k' is the second-order rate constant. The value of 'k' is sensitive to factors such as the solvent, temperature, and the steric nature of both the isocyanate and the alcohol. While specific kinetic data for this compound is not extensively reported in readily available literature, studies on analogous systems such as cyclohexyl isocyanate provide valuable insights. For instance, the rate constant for the reaction of cyclohexyl isocyanate with n-butanol in a non-polar solvent at room temperature is significantly lower than that of aromatic isocyanates due to the lower reactivity of the aliphatic isocyanate group. The steric bulk of the 2-methyl group in this compound is expected to further decrease the rate constant relative to the unsubstituted cyclohexyl isocyanate.

Table 1: Representative Rate Constants for Isocyanate-Alcohol Reactions

IsocyanateAlcoholSolventTemperature (°C)Rate Constant (L mol⁻¹ s⁻¹)
Phenyl Isocyanaten-ButanolToluene25~1.0 x 10⁻³
Cyclohexyl Isocyanaten-ButanolToluene25~1.0 x 10⁻⁴
This compoundn-ButanolToluene25Expected to be < 1.0 x 10⁻⁴

Note: The value for this compound is an estimation based on steric hindrance principles.

To enhance the reaction rate of this compound with alcohols, various catalysts are employed. The choice of catalyst is critical as it can also influence side reactions. The most common catalysts for this reaction are tertiary amines and organometallic compounds.

Tertiary Amines: Catalysts like triethylamine (B128534) (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) function by forming a complex with the isocyanate group, which increases its electrophilicity. The catalytic activity of tertiary amines is influenced by their basicity and steric accessibility.

Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts. The mechanism is generally believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack.

The catalytic effect can be dramatic, increasing the reaction rate by several orders of magnitude. The selection of the catalyst depends on the desired curing profile and the specific application.

Table 2: Effect of Catalysts on the Relative Rate of Urethane Formation

CatalystCatalyst TypeRelative Rate Enhancement
None-1
Triethylamine (TEA)Tertiary Amine10² - 10³
1,4-Diazabicyclo[2.2.2]octane (DABCO)Tertiary Amine10³ - 10⁴
Dibutyltin Dilaurate (DBTDL)Organometallic (Tin)10⁴ - 10⁵

Reaction with Amines (Urea and Polyurea Formation)

This compound reacts readily with primary and secondary amines to form substituted ureas. This reaction is generally much faster than the corresponding reaction with alcohols and often does not require catalysis. The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

The general reaction with a primary amine is:

R-NH₂ + O=C=N-C₆H₁₀-CH₃ → R-NH-C(=O)NH-C₆H₁₀-CH₃

When a di- or poly-functional amine is reacted with a di- or poly-functional isocyanate, a polyurea is formed. The rapid reaction rate makes polyurea systems suitable for applications requiring fast curing, such as coatings and elastomers.

Reaction with Water (Amine and Urea (B33335) Formation with CO₂ evolution)

The reaction of this compound with water is a critical consideration, particularly in applications where moisture is present. The initial reaction forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.

Step 1: H₂O + O=C=N-C₆H₁₀-CH₃ → HO-C(=O)NH-C₆H₁₀-CH₃ (Carbamic Acid)

Step 2: HO-C(=O)NH-C₆H₁₀-CH₃ → H₂N-C₆H₁₀-CH₃ (2-methylcyclohexylamine) + CO₂

The newly formed amine is highly reactive towards the isocyanate. Therefore, it will quickly react with another molecule of this compound to form a disubstituted urea.

Step 3: H₂N-C₆H₁₀-CH₃ + O=C=N-C₆H₁₀-CH₃ → (CH₃-C₆H₁₀)NH-C(=O)NH-C₆H₁₀-CH₃

This reaction sequence is important in the production of polyurethane foams, where the evolved carbon dioxide acts as a blowing agent.

Reactions with Thiols (Thiourethane Formation)

This compound can also react with thiols (mercaptans) to form thiourethanes (also known as thiocarbamates). This reaction is analogous to the reaction with alcohols but is generally slower. The lower reactivity is due to the lower nucleophilicity of the sulfur atom in the thiol compared to the oxygen atom in an alcohol under neutral conditions.

The general reaction is:

R-SH + O=C=N-C₆H₁₀-CH₃ → R-S-C(=O)NH-C₆H₁₀-CH₃

This reaction is less common in industrial applications compared to urethane and urea formation but is of interest in specialized polymer synthesis and biomedical applications. Catalysts, similar to those used for urethane formation, can be employed to increase the reaction rate.

Reaction with Carboxylic Acids

The reaction between isocyanates and carboxylic acids is a fundamental transformation in organic chemistry. While specific studies on this compound's reaction with carboxylic acids are not extensively detailed in the provided results, the general mechanism is well-established. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom. The carboxylic acid can act as a nucleophile, with the hydroxyl group attacking the isocyanate carbon.

This initial addition is typically followed by the decarboxylation of the resulting unstable mixed anhydride (B1165640) intermediate to yield an amide. The reaction is often facilitated by heat.

General Reaction Scheme:

R-N=C=O + R'-COOH → [R-NH-C(=O)-O-C(=O)-R'] → R-NH-C(=O)-R' + CO₂

This reaction is crucial for the formation of amide linkages in various polymeric and small-molecule syntheses. The reactivity can be influenced by the steric hindrance around the isocyanate group and the electronic properties of both reactants. In the case of this compound, the methyl group at the adjacent position may exert some steric influence on the reaction rate compared to un-substituted cyclohexyl isocyanate.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of cyclic molecules. This compound, with its reactive isocyanate group, readily participates in such transformations.

Formation of Isocyanurates (Trimerization)

Isocyanates can undergo a cyclotrimerization reaction to form highly stable, six-membered heterocyclic structures known as isocyanurates. tue.nl This process is of significant industrial importance, particularly in the production of polyurethane foams and coatings, where the formation of isocyanurate cross-links enhances the thermal and chemical resistance of the final material. tue.nl

The trimerization of this compound is typically catalyzed by a variety of substances, including Lewis bases, metal complexes, and certain salts. tue.nlgoogle.com The reaction proceeds through a stepwise mechanism involving the initial formation of a dimer, which then reacts with a third isocyanate molecule to yield the final trimer. The process is often exothermic and can be controlled by adjusting the reaction temperature and catalyst concentration. google.com

For instance, catalysts like potassium acetate (B1210297) or specific ammonium (B1175870) hydroxides can initiate the trimerization at elevated temperatures, such as 60-80°C. google.com The progress of the reaction can be monitored by titrating the remaining isocyanate (NCO) content. google.com The resulting polyisocyanates containing isocyanurate groups are valuable components in the manufacturing of high-performance lacquers. google.com

Table 1: Catalysts and Conditions for Isocyanate Trimerization

Catalyst Type Example Catalysts Typical Reaction Conditions Reference
Lewis Bases N,N,N-trimethyl-N-(2-hydroxypropyl)ammonium hydroxide 60-80°C google.com
Metal Salts Potassium Acetate 60-80°C google.com
Fluoride Anions Cesium Fluoride (CsF) Room Temperature tue.nl
N-Heterocyclic Carbenes 1,2-dimethylimidazole Not specified tue.nl

Reactions with Epoxides (Oxazolidone Formation)

The reaction of isocyanates with epoxides provides a direct route to five-membered heterocyclic compounds known as oxazolidinones. beilstein-journals.orgnih.gov These structures are valuable in medicinal chemistry and as synthetic intermediates. beilstein-journals.org The cycloaddition of this compound with an epoxide would involve the nucleophilic attack of the epoxide oxygen on the isocyanate carbon, followed by ring-opening of the epoxide and subsequent cyclization.

This reaction is generally catalyzed. For example, chromium(salphen) complexes have been shown to be effective catalysts for the synthesis of oxazolidinones from various epoxides and isocyanates. nih.gov The reaction conditions, such as temperature and catalyst loading, are crucial for achieving high yields and minimizing side reactions, such as the competing trimerization of the isocyanate to form isocyanurates. nih.gov In some cases, the reaction can proceed via an asynchronous concerted mechanism. beilstein-journals.org The use of specific catalysts can improve the efficiency and selectivity of oxazolidone formation. google.com

Table 2: Catalytic Systems for Oxazolidone Formation from Isocyanates and Epoxides

Catalyst System Reaction Conditions Key Findings Reference
Chromium(salphen) complex 80°C in toluene Effective for a range of epoxides and isocyanates; competing isocyanurate formation with electron-deficient isocyanates. nih.gov
Chlorosulfonyl isocyanate (CSI) Room temperature in dichloromethane One-pot synthesis of oxazolidinones and cyclic carbonates without a catalyst. beilstein-journals.org
Trialkylamines, alkali metal halides 100-250°C Catalyzes the addition reaction of organic isocyanates with alkylene oxides. google.com

Other Advanced Organic Transformations

Beyond simple addition and cycloaddition reactions, this compound can serve as a versatile building block in more complex synthetic strategies.

Role as a Synthetic Intermediate for Complex Molecules

The isocyanate functionality is a key reactive handle for the introduction of nitrogen-containing moieties into complex molecular architectures. While specific examples detailing the use of this compound as a synthetic intermediate for intricate molecules were not prevalent in the search results, its potential is evident. For instance, diisocyanates with a cyclohexane backbone, such as 1-isocyanato-4-[(4-isocyanatocyclohexyl) methyl]cyclohexane (H12MDI), are utilized in the synthesis of thermoplastic elastomers. researchgate.net This highlights the role of the isocyanato-cyclohexane motif in polymer chemistry.

The reactivity of the isocyanate group allows for its conversion into a wide array of other functional groups, making it a valuable precursor in multi-step syntheses. Its ability to react with alcohols, amines, and other nucleophiles under controlled conditions enables the construction of complex structures with defined stereochemistry, which is particularly important in the synthesis of natural products and pharmaceuticals.

Theoretical Insights into Reactivity

Computational chemistry provides powerful tools to understand the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be employed to elucidate reaction mechanisms and predict the feasibility of different reaction pathways.

For the cycloaddition reactions of isocyanates, theoretical studies have shed light on the nature of the transition states. For instance, in the reaction of chlorosulfonyl isocyanate with epoxides, DFT calculations at the M06-2X/6-31+G(d,p) level of theory have suggested an asynchronous concerted mechanism for the formation of oxazolidinones. beilstein-journals.org

Similarly, the mechanism of 1,3-dipolar cycloaddition reactions involving isocyanates has been investigated using DFT. These studies have shown that the reaction can proceed through either a concerted or a stepwise mechanism depending on the solvent polarity and the nature of the reactants. researchgate.net Such theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic methodologies. While specific theoretical studies focused solely on this compound were not identified, the general principles derived from studies on similar isocyanates are applicable.

Electrophilicity of the Isocyanate Carbon

The carbon atom of the isocyanate group (–N=C=O) in this compound serves as a potent electrophilic center. This high electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The electronegative oxygen and nitrogen atoms create a significant partial positive charge on the central carbon atom, making it highly susceptible to attack by a wide range of nucleophiles. wikipedia.org

The general reactivity of isocyanates is well-established, with the electrophilic carbon readily reacting with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively. wikipedia.org The presence of the 2-methyl group on the cyclohexane ring can modulate this inherent reactivity through steric and electronic effects.

Electron-donating groups can, in principle, slightly decrease the electrophilicity of the isocyanate carbon by pushing electron density towards it. Conversely, electron-withdrawing groups would be expected to enhance its electrophilicity. researchgate.netrsc.org The methyl group is generally considered to be weakly electron-donating. However, in the case of this compound, the primary influence of the methyl group is likely to be steric rather than electronic.

The rate of reaction of an isocyanate is influenced by the electronic nature of its substituents. A qualitative comparison of the expected relative reactivity of different substituted isocyanates is presented in the table below.

Table 1: Illustrative Relative Reactivity of Substituted Isocyanates

IsocyanateSubstituent EffectExpected Relative Reactivity
Phenyl IsocyanateElectron-withdrawing (inductive)High
This compound Weakly electron-donating (alkyl)Moderate
Cyclohexyl IsocyanateWeakly electron-donating (alkyl)Moderate
p-Nitrophenyl IsocyanateStrongly electron-withdrawingVery High
p-Methoxyphenyl IsocyanateElectron-donating (resonance)Low

This table provides a generalized comparison based on established principles of electronic effects on isocyanate reactivity. Actual reaction rates would depend on the specific nucleophile and reaction conditions.

Influence of Stereochemistry on Reaction Pathways

The stereochemistry of the 2-methyl group relative to the isocyanate group profoundly impacts the reaction pathways of this compound. The cyclohexane ring exists predominantly in a chair conformation, and the substituents can occupy either axial or equatorial positions. This leads to the existence of cis and trans diastereomers of this compound, each with distinct conformational preferences and, consequently, different reactivities. spcmc.ac.in

In the cis isomer, one substituent is axial and the other is equatorial. In the more stable conformation, the larger isocyanate group is expected to occupy the equatorial position to minimize steric strain, forcing the methyl group into the axial position. Conversely, in the trans isomer, both substituents can occupy equatorial positions, leading to a more stable diequatorial conformation. spcmc.ac.in

The accessibility of the electrophilic isocyanate carbon to an incoming nucleophile is sterically hindered by the adjacent methyl group, particularly when it is in a cis (1,2-diaxial or 1,2-equatorial-axial) relationship. The approach of a nucleophile will be favored from the less hindered face of the molecule.

For instance, in the reaction with a bulky nucleophile, the rate of reaction for the trans isomer (diequatorial) is expected to be faster than that of the cis isomer (equatorial isocyanate, axial methyl). This is because in the cis isomer, the axial methyl group can sterically shield one face of the isocyanate group.

The stereochemical outcome of reactions involving this compound is also under stereoelectronic control. The trajectory of the nucleophilic attack on the isocyanate carbon is influenced by the orientation of the neighboring C-C and C-H bonds of the cyclohexane ring. This can lead to the preferential formation of one diastereomeric product over another.

The influence of the stereochemistry of the methyl group on the reaction pathway can be illustrated by considering the formation of different products in elimination reactions of related cyclohexyl systems, where the orientation of the leaving group and adjacent protons dictates the regioselectivity of the resulting alkene. wikipedia.org While the isocyanate group itself is not a leaving group in the same sense, the stereochemical principles governing the accessibility of reactive centers are analogous.

Table 2: Expected Predominant Conformations and Relative Reactivity of this compound Isomers

IsomerPredominant ConformationExpected Relative Rate of Reaction with a Bulky NucleophileRationale
cis-1-Isocyanato-2-methylcyclohexaneEquatorial Isocyanate, Axial MethylSlowerThe axial methyl group sterically hinders the approach of the nucleophile to the isocyanate carbon.
trans-1-Isocyanato-2-methylcyclohexaneDiequatorialFasterBoth groups are in equatorial positions, leading to less steric hindrance for the approaching nucleophile.

This table is based on general principles of conformational analysis and steric hindrance in cyclohexane systems.

Polymer Chemistry and Advanced Materials Applications

Polyurethane Synthesis and Architecture

Homopolymerization and Copolymerization of 1-Isocyanato-2-methylcyclohexane

No information is available on the homopolymerization or copolymerization of this compound. As a monofunctional isocyanate, it would not undergo homopolymerization to form a polyurethane and would act as a chain-capping agent in copolymerizations.

Formation of Linear Polyurethanes

The formation of linear polyurethanes requires the reaction of a diisocyanate with a diol. Since this compound is a monoisocyanate, it cannot be used on its own to form linear polyurethanes.

Synthesis of Crosslinked Polyurethane Networks

The synthesis of crosslinked polyurethane networks requires monomers with a functionality of three or more. As a monofunctional compound, this compound would not contribute to the formation of a crosslinked network.

Influence of this compound Structure on Polymer Properties

Without data on polymers incorporating this compound, no analysis of the influence of its structure on polymer properties can be provided.

No data available.

No data available.

Optical Clarity and Weatherability

Polymers derived from aliphatic and cycloaliphatic isocyanates, such as this compound and its structural isomers, are noted for their excellent optical clarity and resistance to weathering. Unlike aromatic isocyanates, which can yellow upon exposure to ultraviolet (UV) light, the saturated ring structure of cycloaliphatic isocyanates prevents the formation of chromophores that cause discoloration. This makes them highly suitable for applications where long-term transparency and aesthetic stability are paramount, such as clear coats, optical lenses, and protective films. researchgate.netepo.orgresearchgate.netokayama-u.ac.jp

The development of thiourethane-based materials for ophthalmic lenses, for instance, relies on the polymerization of isocyanate compounds with thiol compounds to produce materials with a high refractive index, high Abbe number, and excellent transparency. okayama-u.ac.jp Polyurethane compositions incorporating cycloaliphatic isocyanates like 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) have been specifically formulated to achieve improved impact resistance while maintaining superior optical properties. google.com The inherent light stability of these aliphatic-based polymers ensures they resist degradation from environmental factors, preserving both their mechanical integrity and visual appearance over time. researchgate.net

Polyurea Synthesis and Functionalization

Polyurea polymers are formed through the rapid and efficient reaction of an isocyanate component with a polyamine. This chemistry is foundational to a wide range of high-performance materials.

The synthesis of polyurea from this compound proceeds via step-growth polymerization, a mechanism where bifunctional monomers react to form dimers, trimers, and eventually long polymer chains. bhu.ac.inresolvemass.ca The reaction involves the addition of the isocyanate group (-NCO) across the N-H bond of a primary or secondary amine (-NH₂ or -NHR), forming a highly stable urea (B33335) linkage (-NH-CO-NH-). mdpi.comyoutube.com This reaction is typically very fast and does not require a catalyst, a significant advantage in many industrial applications. mdpi.com

The fundamental reaction can be generalized as the combination of an isocyanate component and a polyamine component, each having a functionality of at least two. mdpi.com A wide array of polyamines can be utilized, including but not limited to isophorone (B1672270) diamine (IPDA), bis-(4-aminocyclohexyl)-methane, and various polyetheramines. google.comgoogle.com The stoichiometry and chemical nature of the specific isocyanate and amine chosen are critical in determining the final properties of the polyurea, from rigid plastics to flexible elastomers. bhu.ac.inmdpi.com

Table 1: Key Characteristics of Step-Growth vs. Chain-Growth Polymerization

Feature Step-Growth Polymerization (e.g., Polyurea Synthesis) Chain-Growth Polymerization
Growth Mechanism Random reaction between any two reactive molecules (monomers, oligomers). resolvemass.ca Monomers add sequentially to an active center. resolvemass.cayoutube.com
Monomer Consumption Monomer is consumed rapidly early in the reaction. Monomer concentration decreases steadily throughout polymerization.
Molecular Weight Molecular weight increases slowly and reaches high values only at very high conversion. High molecular weight polymer is formed immediately.

| Reaction Species | Monomers, dimers, trimers, and larger oligomers are all reactive. bhu.ac.in | Only the growing chain end is reactive with the monomer. |

The robust nature and rapid curing of the polyurea linkage make it ideal for demanding applications such as industrial coatings and grease thickeners. mdpi.comgavinpublishers.com Polyurea coatings are two-component systems where the isocyanate (Component A) and an amine blend (Component B) are mixed just prior to application. google.com These coatings are prized for their exceptional durability, high resistance to chemical and atmospheric factors, and strong adhesion. mdpi.com Formulations can be tailored using various aliphatic isocyanates, including complex methylcyclohexane (B89554) derivatives, to achieve specific performance characteristics like corrosion resistance and impact strength. google.comgoogle.com

In the formulation of lubricating greases, polyureas act as high-performance thickeners. gavinpublishers.com They are synthesized in situ within a base oil by reacting a diisocyanate with a mixture of amines. The resulting polyurea molecules form a fibrous network that entraps the oil, creating a stable gel structure. Thickeners based on diisocyanates like isophorone diisocyanate demonstrate excellent thermal stability. gavinpublishers.com The structure of the polyurea can be controlled, for example by using monoamines as chain terminators, to optimize the thickener's affinity for the oil base and enhance the colloidal stability of the grease. gavinpublishers.com

Non-Isocyanate Polyurethane (NIPU) Alternatives

Growing health and safety concerns related to the high toxicity of isocyanate monomers have spurred significant research into isocyanate-free polymer chemistries. specificpolymers.comrsc.orguva.nl

The most promising alternative to conventional polyurethanes is the synthesis of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). specificpolymers.commdpi.com This pathway avoids the use of isocyanates altogether. The primary method involves the reaction of a cyclic carbonate with an amine. mdpi.comnih.gov The ring-opening of a five-membered cyclic carbonate by a primary amine yields a β-hydroxyurethane, creating a urethane (B1682113) linkage with an adjacent hydroxyl group. researchgate.netmdpi.com

When bis-cyclic carbonates and diamines are used as monomers, this reaction leads to the formation of NIPU polymers. mdpi.comrsc.org This route is considered a green chemistry approach because it can utilize carbon dioxide (CO₂) as a feedstock for the synthesis of the cyclic carbonate precursors from epoxides, with 100% atom economy. specificpolymers.comrsc.org While this technology successfully eliminates toxic isocyanates, challenges remain, such as slower reaction rates and differences in the final properties compared to traditional polyurethanes. researchgate.netmdpi.com

Table 2: Comparison of Conventional Polyurethane and NIPU Synthesis

Feature Conventional Polyurethane (PU) Synthesis Non-Isocyanate Polyurethane (NIPU) Synthesis
Reactants Polyisocyanate + Polyol Poly-cyclic Carbonate + Polyamine. specificpolymers.com
Key Linkage Urethane (Carbamate) Hydroxyurethane. mdpi.com
Byproducts None (Polyaddition) None (Polyaddition). specificpolymers.com
Safety Involves highly toxic isocyanate monomers. rsc.org Avoids isocyanates, considered a safer alternative. specificpolymers.com

| Precursor Source | Isocyanates often derived from toxic phosgene (B1210022). specificpolymers.com | Cyclic carbonates can be synthesized from epoxides and CO₂. rsc.org |

Hybrid Polymer Systems

To achieve unique combinations of properties, this compound and related isocyanates are incorporated into hybrid polymer systems. These materials blend different polymer chemistries within a single network or composite structure. researchgate.netdokumen.pub

For example, polyurethane-acrylic (PUA) hybrid dispersions combine the toughness and flexibility of polyurethanes with the weatherability and cost-effectiveness of acrylics. google.com In these systems, an isocyanate-terminated polyurethane prepolymer, potentially made using a cycloaliphatic isocyanate like 1-isocyanato-4(or 3)-isocyanatomethyl-1-methylcyclohexane, is dispersed in water and chain-extended, often in the presence of acrylic monomers which are subsequently polymerized. google.com

Another area of development is in hybrid non-isocyanate polyurethanes (H-NIPUs). researchgate.net These systems start with an amine-terminated polyhydroxyurethane (PHU) oligomer, created through the cyclic carbonate/amine reaction, which is then cross-linked with other reactive chemistries, such as acrylates via Michael addition or epoxies. researchgate.net Silane-terminated hybrid polymers represent another approach, where a polyol is reacted with a diisocyanate and an isocyanatosilane to create moisture-curable polymers with excellent adhesion and flexibility, often used in sealants and adhesives. google.com These hybrid strategies allow for the creation of advanced materials with highly tailored performance profiles that are not achievable with a single polymer chemistry. researchgate.net

Incorporation into Block Copolymers and Composites

Detailed research findings and data tables regarding the incorporation of this compound into block copolymers and composites are not available in the reviewed scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for describing the behavior of electrons in molecules. QM calculations allow for a detailed examination of electronic structure and properties that govern molecular reactivity.

The isocyanate (–N=C=O) group is the defining functional moiety of 1-isocyanato-2-methylcyclohexane. Its electronic structure is characterized by a system of cumulative double bonds, which results in a nearly linear arrangement of the N, C, and O atoms. Quantum mechanical calculations, such as Hartree-Fock or post-Hartree-Fock methods, can map the molecular orbitals and electron density distribution. oapen.org

The isocyanate group features two perpendicular π systems. This arrangement leads to a high electron density around the highly electronegative oxygen and nitrogen atoms, while the central carbon atom is electron-deficient and, therefore, highly electrophilic. This electrophilicity is a key determinant of the reactivity of isocyanates, making the carbon atom susceptible to nucleophilic attack. nih.gov The lone pairs on the oxygen and nitrogen atoms also contribute significantly to the group's electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions.

Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum mechanical calculations that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov This map provides a visual guide to the charge distribution, highlighting regions of positive and negative potential.

For this compound, an MEP study would reveal distinct regions of differing electrostatic potential:

Negative Potential (Red/Yellow): These regions, concentrated around the oxygen and nitrogen atoms of the isocyanate group, indicate electron-rich areas. They are the most likely sites for electrophilic attack.

Positive Potential (Blue): This region would be most prominent around the electrophilic carbon atom of the isocyanate group, confirming its susceptibility to nucleophilic attack. The hydrogen atoms of the cyclohexane (B81311) ring would also exhibit a moderately positive potential.

Neutral Potential (Green): The aliphatic cyclohexane ring would largely show a neutral potential, indicating its non-polar character.

MEP surfaces are crucial for predicting intermolecular interactions, such as how the molecule might interact with solvents, reagents, or biological targets. researchgate.net

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying larger molecules and complex reaction pathways. nih.govacs.org

The cyclohexane ring is not planar and exists in several conformations, most notably the chair, boat, and twist-boat forms. The substituents—the isocyanate group and the methyl group—can occupy either axial or equatorial positions. DFT calculations are essential for determining the relative energies of these different conformers and thus predicting the most stable, lowest-energy structure. researchgate.netresearchgate.net

For this compound, there are cis and trans isomers to consider, each with multiple possible conformations. DFT calculations would explore this complex conformational energy landscape by optimizing the geometry of each possible conformer and calculating its corresponding energy. Generally, for substituted cyclohexanes, the chair conformation is the most stable, and bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

Below is an illustrative data table showing hypothetical relative energies for different conformers, as would be calculated by DFT.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of trans-1-Isocyanato-2-methylcyclohexane

ConformerIsocyanate PositionMethyl PositionRelative Energy (kcal/mol)
ChairEquatorialEquatorial0.00 (most stable)
ChairAxialAxial+5.5
Twist-Boat--+6.0
Boat--+7.5
Note: These values are illustrative and represent typical energy differences found in substituted cyclohexanes.

DFT is exceptionally powerful for studying chemical reactions by identifying the transition state—the highest energy point along a reaction pathway that connects reactants and products. tdx.cat The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate.

A characteristic reaction of isocyanates is their reaction with alcohols to form carbamates. DFT can model this reaction for this compound. The analysis would involve locating the transition state for the nucleophilic attack of the alcohol's oxygen on the electrophilic isocyanate carbon. The transition state geometry would likely show a partially formed O-C bond and a distorted N=C=O angle. researchgate.netyoutube.com

Beyond identifying the transition state, DFT calculations can elucidate the entire minimum energy pathway (MEP) of a reaction, also known as the intrinsic reaction coordinate (IRC). This traces the geometric changes of the system from reactants, through the transition state, to the products, providing a detailed mechanistic movie of the reaction. tdx.catsnnu.edu.cn

Table 2: Hypothetical DFT Energy Profile for the Reaction of this compound with Methanol

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Methanol0.0
Transition State[Methanol-Isocyanate Complex]‡+15.2
ProductsMethyl N-(2-methylcyclohexyl)carbamate-25.0
Note: These values are illustrative examples of what a DFT calculation might predict for such a reaction.

Prediction of Reactivity Parameters (e.g., electron affinity, ionization potentials)

The reactivity of this compound can be quantitatively described by several key parameters derived from computational chemistry, primarily using Density Functional Theory (DFT). These parameters, including electron affinity and ionization potential, are fundamental to understanding the molecule's electronic behavior.

Theoretical Framework

According to Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) of a molecule can be approximated from the energies of its frontier molecular orbitals. acs.orgnanobioletters.com Specifically, the IP is related to the energy of the Highest Occupied Molecular Orbital (HOMO), and the EA is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org DFT calculations provide a more refined approach to estimate these values by considering electron correlation. researchgate.net

The ionization potential represents the energy required to remove an electron from the molecule, indicating its tendency to be oxidized. A lower IP suggests the molecule is more easily oxidized. Conversely, the electron affinity is the energy released when an electron is added to the molecule, reflecting its capacity to act as an oxidizing agent. scispace.com A higher EA points to a greater ability to accept an electron.

Calculated Reactivity Parameters

CompoundParameterCalculated Value (eV)Computational Method
Cyclohexyl isocyanateIonization Potential~9.8 - 10.2DFT (B3LYP)
Methylcyclohexane (B89554)Ionization Potential~9.72Experimental
p-benzoquinoneIonization Potential9.84DFT (B3LYP/cc-pVTZ) aip.org

Note: The values presented are for illustrative purposes and are based on data for structurally similar compounds. Specific calculations for this compound would be required for precise values.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. For this compound, MD simulations can elucidate its conformational landscape and its interactions in complex environments, such as pre-polymerization mixtures. These simulations rely on force fields, such as the General Amber Force Field (GAFF) and its specialized versions for isocyanates (GAFF-IC and GAFF-AIC), to model the inter- and intramolecular forces. utwente.nltandfonline.comfigshare.com

Conformational Dynamics and Flexibility

The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between different chair and boat conformations. The presence of the methyl and isocyanato substituents influences the relative energies of these conformers. The most stable conformation is typically the one that minimizes steric hindrance, particularly 1,3-diaxial interactions. pressbooks.pubmasterorganicchemistry.com

MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. spcmc.ac.in For this compound, the key conformational variables include the chair-chair interconversion of the cyclohexane ring and the rotational orientation of the isocyanato group. There are two primary chair conformations for the cis and trans isomers, with the substituents being either in axial or equatorial positions. Generally, substituents prefer the equatorial position to minimize steric strain. pressbooks.pub

ConformerMethyl Group PositionIsocyanato Group PositionRelative Energy (Illustrative)
1EquatorialAxialHigher
2AxialEquatorialLower

Note: The relative energies are illustrative and based on general principles of conformational analysis of substituted cyclohexanes. The bulkier group generally prefers the equatorial position. Precise energy differences would require specific quantum mechanical calculations.

Interactions in Pre-Polymerization Mixtures

In the context of polyurethane synthesis, this compound would be part of a pre-polymerization mixture, typically containing a polyol and a catalyst. vot.plmdpi.comresearchgate.net MD simulations can provide valuable insights into the intermolecular interactions within this mixture, which are crucial for understanding the reaction kinetics and the properties of the resulting polymer. mdpi.comnih.gov

Simulations can reveal the radial distribution functions of different components around the isocyanate group, indicating the local concentration and orientation of polyol molecules. This information is key to understanding how the solvent and other components mediate the reaction between the isocyanate and hydroxyl groups. acs.org For example, simulations can show the formation of hydrogen bonds between the isocyanate group and the polyol, a critical step in the urethane (B1682113) linkage formation.

The table below outlines the key components and interactions that would be analyzed in a typical MD simulation of a pre-polymerization mixture containing this compound.

Key Components and Interactions in a Simulated Pre-Polymerization Mixture
ComponentRole in SimulationKey Interactions to Analyze
This compoundMonomer- Hydrogen bonding with polyol
  • Steric hindrance effects of the methyl group
  • Self-association (dimerization)
  • Polyol (e.g., Polyethylene glycol)Co-monomer- Hydrogen bonding with isocyanate
  • Solvation of the isocyanate
  • Conformational changes upon interaction
  • Solvent (e.g., Tetrahydrofuran)Reaction Medium- Solvation of reactants
  • Influence on reactant diffusion and orientation
  • Catalyst (e.g., Dibutyltin (B87310) dilaurate)Reaction Accelerator- Coordination with isocyanate and polyol
  • Lowering the activation energy barrier (in reactive force field simulations)
  • Advanced Analytical and Spectroscopic Research Methodologies

    In-situ Spectroscopic Monitoring of Reactions

    In-situ spectroscopic techniques are invaluable for observing chemical reactions as they happen, providing a continuous stream of data without the need for sampling. azom.com This is particularly advantageous for isocyanate reactions, which can be rapid and involve highly reactive intermediates. mt.com

    Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progression

    Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving 1-isocyanato-2-methylcyclohexane. azom.comresearchgate.net By tracking the changes in the infrared spectrum over time, researchers can gain a detailed understanding of the reaction kinetics and mechanism. emerald.comacs.org The key to this technique lies in identifying and monitoring the characteristic absorption bands of reactants, intermediates, and products.

    A significant advantage of using in-situ FTIR is the ability to observe the disappearance of the strong and sharp absorption band of the isocyanate group (–N=C=O) and the simultaneous appearance of new bands corresponding to the products, such as the urethane (B1682113) linkage. researchgate.netremspec.com This allows for quantitative measurement of the reaction's progress, even at low conversion rates. researchgate.net Modern FTIR spectrometers can be equipped with fiber-optic probes that can be directly inserted into the reaction vessel, enabling real-time data acquisition under actual reaction conditions. mt.comremspec.com

    Characteristic FTIR Absorption BandsWavenumber (cm⁻¹)Significance in Reaction Monitoring
    Isocyanate (N=C=O) stretch2250 - 2285Disappearance indicates consumption of this compound. remspec.com
    Urethane (N-H) stretch~3300Appearance indicates formation of a urethane product.
    Urethane (C=O) stretch~1700Appearance confirms the formation of the urethane linkage. acs.org
    Isocyanurate ring vibrationVariesFormation can be tracked to understand side reactions or specific polymer structures. researchgate.net

    Real-time Monitoring of Isocyanate (NCO) Consumption

    The consumption of the isocyanate (NCO) group is a direct measure of the reaction's progress. remspec.com Real-time monitoring of the NCO peak using in-situ FTIR provides a wealth of kinetic information. emerald.comacs.org The asymmetrical stretching vibration of the NCO group gives rise to a distinct and well-resolved peak in the mid-IR region, typically between 2250 and 2285 cm⁻¹. remspec.com This peak is often isolated from other spectral features, making it a convenient and reliable marker for tracking the reaction. remspec.com

    By collecting a series of spectra at regular intervals, a profile of the NCO concentration versus time can be generated. remspec.comresearchgate.net This data can then be used to determine reaction rates, reaction order, and the influence of various parameters such as temperature, catalyst, and reactant concentrations on the reaction kinetics. mt.comemerald.com The automation capabilities of modern spectroscopic software allow for the direct calculation of peak areas and the generation of kinetic plots, streamlining the data analysis process. remspec.com For instance, in polyurethane formation, the decrease in the NCO peak intensity is directly correlated with the formation of the polymer. ipv.ptresearchgate.net

    Chromatographic and Mass Spectrometric Techniques for Reaction Product Analysis

    Following the completion of a reaction involving this compound, a thorough analysis of the product mixture is crucial. Chromatographic and mass spectrometric techniques are essential for separating, identifying, and quantifying the various components of the reaction mixture, including the desired products, unreacted starting materials, and any byproducts. google.com

    High-Performance Liquid Chromatography (HPLC) of Derivatives

    High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanate reaction products. tandfonline.com Due to the high reactivity of the isocyanate group, direct analysis is often challenging. Therefore, a common strategy is to derivatize the isocyanate with a suitable reagent to form a stable, UV-active, or fluorescent derivative that can be easily detected. tandfonline.comepa.gov Reagents such as 1-(2-pyridyl)piperazine (B128488) or N-4-nitrobenzyl-N-n-propylamine (nitro reagent) are frequently employed for this purpose. tandfonline.comepa.gov

    The resulting urea (B33335) derivatives can be separated on a suitable HPLC column, such as a cyano- or C18-functionalized column, and quantified using a UV or diode array detector. epa.govsigmaaldrich.com The choice of mobile phase and gradient elution program is optimized to achieve good separation of all components in the mixture. tandfonline.comepa.gov This method allows for the quantification of not only the main product but also trace amounts of unreacted isocyanate. nih.gov

    Table: Typical HPLC Conditions for Isocyanate Derivative Analysis

    Parameter Condition Reference
    Column Ascentis ES-Cyano, C18 sigmaaldrich.com
    Mobile Phase Acetonitrile/Water or Hexane/Methylene (B1212753) Chloride/Methanol tandfonline.comepa.gov
    Detector UV or Diode Array Detector (DAD) tandfonline.comepa.gov

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Byproducts

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In the context of this compound reactions, GC-MS is particularly useful for identifying and quantifying volatile products, byproducts, and any unreacted starting material. For direct analysis, the compounds must be thermally stable and have sufficient vapor pressure to be transported through the GC column. rsc.org

    For non-volatile products or to enhance sensitivity, derivatization may be necessary. mdpi.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification of the separated components. aip.orgnist.gov The NIST Mass Spectral Library is a valuable resource for matching experimental mass spectra with known compounds. nist.gov Pyrolysis-GC-MS can also be employed to study the thermal degradation products of polymers formed from this compound. rsc.org

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

    For complex reaction mixtures containing a wide range of products with varying polarities and volatilities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. nih.gov LC separates the components of the mixture, and the tandem mass spectrometer (MS/MS) provides highly sensitive and selective detection and structural elucidation. nih.gov

    The use of derivatizing agents, such as di-n-butylamine (DBA), can be employed to improve the ionization efficiency and chromatographic behavior of the analytes. nih.govuu.nl LC-MS/MS is particularly advantageous for analyzing complex matrices and can achieve very low detection limits. nih.gov The technique allows for the simultaneous quantification of various isocyanates and their corresponding amines, which can be formed through hydrolysis. nih.gov Multiple-reaction monitoring (MRM) mode in LC-MS/MS provides excellent selectivity and is often used for targeted quantitative analysis of specific products in a complex mixture. nih.govresearchgate.net

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

    The reaction of isocyanates, such as this compound, with nucleophiles like alcohols and amines yields urethanes and ureas, respectively. The unambiguous structural confirmation of these products relies heavily on NMR spectroscopy. By analyzing the spectra from different nuclei, primarily ¹H (proton), ¹³C, and ¹⁵N, researchers can piece together the molecular puzzle, confirming the formation of the desired urethane or urea linkage and characterizing the entire molecular framework.

    The structural elucidation of urethanes and ureas derived from this compound is comprehensively achieved through a combination of ¹H, ¹³C, and ¹⁵N NMR studies. Each technique provides unique and complementary information.

    ¹H NMR Spectroscopy: Proton NMR is crucial for identifying the number of distinct proton environments in the molecule. In the context of urethanes and ureas from 2-methylcyclohexylisocyanate, key diagnostic signals include the N-H protons of the urethane or urea group. These protons typically appear as broad singlets or multiplets in the downfield region of the spectrum, with their chemical shift being sensitive to solvent, concentration, and hydrogen bonding. The protons on the 2-methylcyclohexyl ring exhibit complex multiplets in the aliphatic region, with the proton on the carbon bearing the nitrogen atom (CH-N) being shifted further downfield due to the electron-withdrawing effect of the nitrogen.

    ¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton. bhu.ac.in A key diagnostic signal in both urethanes and ureas is the carbonyl (C=O) carbon, which resonates significantly downfield (typically 150-180 ppm) due to its chemical environment. bhu.ac.in The carbons of the 2-methylcyclohexyl group can be assigned based on their chemical shifts and by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which helps differentiate between CH₃, CH₂, CH, and quaternary carbons. researchgate.net The carbon atom directly attached to the nitrogen (C-N) is also characteristically shifted. The presence of the methyl group on the cyclohexane (B81311) ring breaks the symmetry that would be present in a simple cyclohexyl derivative, resulting in distinct signals for all six ring carbons.

    ¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR is a powerful tool for directly probing the nitrogen environment. huji.ac.il The chemical shift of the nitrogen atoms in the urethane or urea linkage provides definitive evidence of the reaction's success. The chemical shift ranges for ureas and carbamates (urethanes) are well-established, typically falling within the 60 to 130 ppm range relative to liquid ammonia (B1221849). science-and-fun.de Heteronuclear correlation techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can link the ¹⁵N signals to their attached protons (¹H-¹⁵N) or nearby carbons (¹³C-¹⁵N), further solidifying the structural assignment. researchgate.netresearchgate.net

    While specific spectral data for derivatives of this compound are not extensively published, the expected chemical shifts can be reliably predicted based on data from analogous structures like simple cyclohexylureas and ethyl carbamate (B1207046).

    Table 1: Typical ¹H NMR Chemical Shift Ranges for Urethanes and Ureas

    This table presents general chemical shift ranges and data from analogous compounds due to the limited availability of specific published data for this compound derivatives.

    Proton Type Functional Group Typical Chemical Shift (δ, ppm) Notes
    NH -C=OUrea / Urethane5.0 - 9.0Chemical shift is highly dependent on solvent, temperature, and concentration. Can appear as a broad signal.
    CH -N2-Methylcyclohexyl3.0 - 4.0Deshielded by the adjacent nitrogen atom. Appears as a multiplet.
    Ring CH ₂, CH 2-Methylcyclohexyl1.0 - 2.0Complex overlapping multiplets. chemicalbook.com
    CH2-Methylcyclohexyl0.8 - 1.2Typically a doublet, coupled to the adjacent CH proton.
    O-CH ₂-Urethane (from ethanol)~4.1Quartet, if coupled to a methyl group (e.g., in ethyl carbamate). chemicalbook.com
    O-CH₂-CHUrethane (from ethanol)~1.2Triplet, if coupled to a methylene group (e.g., in ethyl carbamate). chemicalbook.com

    Table 2: Typical ¹³C NMR Chemical Shift Ranges for Urethanes and Ureas

    This table presents general chemical shift ranges and data from analogous compounds due to the limited availability of specific published data for this compound derivatives.

    Carbon Type Functional Group Typical Chemical Shift (δ, ppm) Notes
    N-C =OUrea / Urethane153 - 160Key diagnostic peak for the urethane/urea linkage. rsc.orgresearchgate.net
    C H-N2-Methylcyclohexyl50 - 60Carbon directly bonded to the nitrogen atom.
    Ring C H₂, C H2-Methylcyclohexyl24 - 35Aliphatic carbons of the cyclohexane ring. rsc.org
    C H₃2-Methylcyclohexyl~15 - 20Methyl group carbon.
    O-C H₂-Urethane (from ethanol)~60Example from ethyl carbamate. chemicalbook.com
    O-CH₂-C H₃Urethane (from ethanol)~14Example from ethyl carbamate. chemicalbook.com

    Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Urethanes and Ureas

    This table presents general chemical shift ranges referenced against liquid ammonia (NH₃). The IUPAC standard is nitromethane (B149229) (CH₃NO₂), and conversion can be done by subtracting 380.5 ppm from the values below. huji.ac.il

    Nitrogen Type Functional Group Typical Chemical Shift (δ, ppm vs. NH₃) Notes
    R₂N -C=OUrethane (Carbamate)60 - 130The specific shift depends on the substituents. science-and-fun.de
    R₂N -C(=O)-N R₂Urea60 - 130Both nitrogen atoms fall within a similar range. huji.ac.ilscience-and-fun.de

    Environmental Fate and Degradation in Research Contexts Excluding Toxicity

    Hydrolytic Stability and Pathways in Various Conditions

    The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, with water being a primary reactant in environmental and research settings. The hydrolytic stability of 1-isocyanato-2-methylcyclohexane is consequently low, leading to a series of predictable reactions upon contact with aqueous media.

    Formation of Corresponding Amine and Carbon Dioxide

    The initial and most significant reaction of this compound with water is hydrolysis. This process is not a simple dissolution but a chemical transformation. The isocyanate group reacts with water to form an unstable carbamic acid intermediate (2-methylcyclohexylcarbamic acid). This intermediate rapidly decomposes, yielding the corresponding primary amine, 2-methylcyclohexylamine (B147291), and carbon dioxide gas. rsc.orgrsc.org This reaction is generally spontaneous and can be accelerated by catalysts. rsc.org

    Reaction Scheme: Hydrolysis of this compound

    Reactant Reagent Intermediate Products

    This degradation pathway is a fundamental characteristic of isocyanates when they enter an aqueous environment. The process effectively converts the highly reactive isocyanate into a more stable amine. google.com

    Subsequent Formation of Polyureas

    In conditions where unreacted this compound is still present after the initial formation of 2-methylcyclohexylamine, a subsequent reaction occurs. The newly formed amine, being a potent nucleophile, can rapidly react with another isocyanate molecule. This reaction between an amine and an isocyanate forms a substituted urea (B33335) linkage. rsc.orgrsc.org

    When this occurs with a diisocyanate or in a mixture where the monomer can further react, it leads to the formation of polyurea chains. rsc.org This reaction is typically faster than the reaction of isocyanates with alcohols to form urethanes. rsc.org The formation of these urea groups can lead to the creation of oligomers or polymers, significantly altering the chemical nature and physical properties of the substance in the environment.

    Chemical Degradation of this compound-derived Polymers

    Polyurethanes (PUs) derived from cycloaliphatic isocyanates like this compound possess a degree of resistance to degradation but are susceptible to chemical breakdown under specific conditions. Research into the degradation of these polymers is crucial for understanding their lifecycle and developing recycling methodologies. The degradation of the polymer backbone often targets the urethane (B1682113) linkages, as well as other functional groups like esters if they are part of the polyol component. rsc.org

    Recyclability and Upcycling Strategies for Derived Materials

    The drive towards a circular economy has spurred significant research into the recycling and upcycling of polyurethane materials. Several chemical recycling, or feedstock recycling, methods have been developed to break down the polymer into valuable chemical components. rsc.orgrsc.org

    Common Chemical Recycling Methods for Polyurethanes:

    MethodDescriptionProductsReference(s)
    Hydrolysis Depolymerization using water, often at high temperature and pressure.Polyols, amine intermediates, and carbon dioxide. The amines can be reprocessed to form new isocyanates. rsc.orgrsc.org
    Glycolysis Reaction with glycols (e.g., ethylene (B1197577) glycol) to break down the polymer network. This is one of the most commercially advanced methods.Recovered polyols and aromatic amines. rsc.org
    Aminolysis Transesterification reaction with amines or ammonia (B1221849) to produce polyfunctional amines and alcohols.Bi- or polyfunctional amines and alcohols. rsc.org
    Pyrolysis Thermal decomposition in an inert atmosphere. The process breaks down the polymer into gases, oils, and ash.Gases, oils, and ash. Isocyanate parts typically decompose at 300-800°C. rsc.orgrsc.org
    Direct Isocyanate Recovery Advanced methods using specific catalysts, such as organoboron Lewis acids, to directly regenerate isocyanates from polyurethanes under mild conditions.Recovered isocyanates and polyols. nih.gov

    These strategies aim to recover the monomeric or oligomeric precursors, which can then be used to synthesize new, second-generation polyurethanes. nih.govgoogle.com For polyurethanes derived from this compound, these processes would yield 2-methylcyclohexylamine (from hydrolysis or aminolysis) or the isocyanate itself, along with the original polyol. This represents a significant step towards upcycling, where waste material is converted into products of higher value.

    Sorption Behavior in Non-Biological Media

    The environmental fate of a chemical is also influenced by its tendency to adsorb to solid phases like soil and sediment. For this compound, its high reactivity with water is the dominant process in moist environments. aalto.fi Any monomer released into soil or aqueous systems would likely hydrolyze rapidly to 2-methylcyclohexylamine before significant sorption of the original isocyanate molecule could occur. semanticscholar.org

    The behavior of the resulting amine and any derived polyureas would then govern the long-term interaction with non-biological media. The sorption of amines to soil particles is a well-known phenomenon, influenced by factors such as soil organic matter content, clay content, and pH. nih.gov

    The hydrophobicity of the polymer can also play a role. Polyurethanes based on cycloaliphatic isocyanates can exhibit increased hydrophobicity due to their rigid ring structures. mdpi-res.com This property could influence the interaction of microplastic particles derived from these polymers with environmental media. For instance, studies on related materials have shown that surface hydrophobicity affects water contact angles and the potential for sorption of other substances. researchgate.netnih.gov However, the primary fate of the monomer in non-biological media remains its rapid hydrolysis.

    Industrial Process Chemistry and Engineering Research

    Process Optimization for Large-Scale Production

    The predominant industrial route for manufacturing 1-isocyanato-2-methylcyclohexane is the phosgenation of its corresponding amine, 2-methylcyclohexylamine (B147291). This process, though well-established, is the subject of continuous optimization efforts to maximize yield, improve purity, and enhance safety. patsnap.comsabtechmachine.com The synthesis is typically a two-step phosgenation process: an initial "cold phosgenation" followed by a "hot phosgenation" step. sabtechmachine.com

    Process optimization hinges on the precise control of reaction parameters. Key variables include temperature, pressure, solvent type, and the molar ratio of reactants. patsnap.com In the initial stage, the amine is reacted with phosgene (B1210022) at low temperatures (0–70°C) in an inert solvent like o-dichlorobenzene or toluene. sabtechmachine.com This step is critical for forming the intermediate carbamoyl (B1232498) chloride and minimizing the formation of urea (B33335) by-products, which can reduce yield. sabtechmachine.com The subsequent hot phosgenation step, conducted at higher temperatures (80–200°C), decomposes the carbamoyl chloride and any remaining amine hydrochloride to the final isocyanate product. sabtechmachine.com

    Optimization strategies focus on several key areas:

    Minimizing By-products: The formation of urea derivatives is a primary cause of yield loss. sabtechmachine.com One optimization technique involves converting the amine into its hydrochloride or carbonate salt before the reaction, which is particularly effective for aliphatic amines. sabtechmachine.com

    Solvent and Phosgene Management: The excess phosgene and the solvent are typically recovered and recycled to improve cost-effectiveness and reduce environmental impact. wikipedia.org The final purification of the isocyanate is achieved through distillation. sabtechmachine.com

    Table 1: Key Parameters for Optimizing the Phosgenation of 2-Methylcyclohexylamine
    ParameterTypical Range/ConditionObjective of OptimizationReference
    Cold Phosgenation Temperature0 - 70°CMinimize urea by-product formation. sabtechmachine.com
    Hot Phosgenation Temperature80 - 200°CEnsure complete conversion of intermediates to isocyanate. sabtechmachine.com
    Reactant RatioExcess PhosgeneIncrease yield and minimize side reactions. wikipedia.org
    SolventInert aromatic solvents (e.g., o-dichlorobenzene, toluene)Provide a stable reaction medium; facilitate heat transfer. sabtechmachine.com
    Amine Pre-treatmentConversion to hydrochloride or carbonate saltReduce urea formation and increase product yield. sabtechmachine.com

    Continuous Flow Reaction Methodologies

    Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of isocyanates, including this compound. patsnap.com This methodology offers significant improvements in safety, efficiency, and scalability. rsc.orgrsc.org Given the hazardous nature of isocyanates and their precursors like phosgene, the enclosed and controlled environment of a flow reactor significantly enhances process safety. nih.gov

    In a continuous flow setup, reagents are pumped through a network of tubes or channels where the reaction occurs. google.com This approach provides excellent control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. rsc.org The high surface-area-to-volume ratio in flow reactors, particularly microreactors, allows for highly efficient heat transfer, which is crucial for managing the exothermic nature of many isocyanate synthesis reactions. researchgate.netlongdom.org

    Non-phosgene routes to isocyanates are particularly well-suited for continuous flow processing. One of the most promising methods is the Curtius rearrangement of acyl azides. google.comthieme-connect.com In a flow system, the highly energetic and potentially explosive acyl azide (B81097) intermediate can be generated and immediately converted to the isocyanate without being isolated, making the process safer and scalable. thieme-connect.com This method avoids the use of phosgene and produces the isocyanate with high yield. google.comthieme-connect.com

    Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Isocyanates
    FeatureBatch ProcessingContinuous Flow ProcessingReference
    SafetyHigher risk due to large volumes of hazardous materials and potential for thermal runaway.Enhanced safety due to small reactor volumes, better heat control, and enclosed systems. nih.govthieme-connect.com
    Heat TransferOften inefficient, leading to localized hot spots and side reactions.Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net
    Process ControlDifficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. rsc.org
    ScalabilityScaling up can be challenging and may alter reaction outcomes.Easily scalable by running the system for longer or by parallelization ("numbering-up"). rsc.org
    Yield & SelectivityCan be lower due to side reactions and non-uniform conditions.Often higher due to optimized and uniform reaction conditions. rsc.org

    Catalyst Development for Industrial Applications

    Catalysis is pivotal in both phosgene and non-phosgene routes for producing this compound. Catalyst development aims to increase reaction rates, improve selectivity towards the desired product, and enable milder reaction conditions. patsnap.comlongdom.org

    In the conventional phosgene process, porous activated carbon is the industrial catalyst of choice for the synthesis of phosgene from carbon monoxide and chlorine. sabtechmachine.comwikipedia.org For the phosgenation of the amine itself, tertiary amines may be used to catalyze the reaction and neutralize the HCl by-product, though this is more common on a laboratory scale. wikipedia.orgresearchgate.net

    For greener, non-phosgene routes, catalyst innovation is a major area of research. acs.org These routes often involve the thermal decomposition of carbamates or the carbonylation of amines or nitro compounds. acs.orgpharmacompass.com

    Carbamate (B1207046) Decomposition: The thermal decomposition of carbamates (formed from the corresponding amine and an agent like dimethyl carbonate) into isocyanates is a promising phosgene-free method. mdpi.comnih.gov Catalysts such as zinc-based compounds (e.g., zinc acetate (B1210297) on activated carbon, zinc powder) have shown high activity and selectivity for this decomposition. researchgate.netacs.org

    Reductive Carbonylation: This method can produce isocyanates from nitro-compounds. It often employs homogeneous transition metal catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and platinum (Pt). acs.orgpharmacompass.com A key challenge is the separation and recycling of these expensive catalysts, which has led to research into heterogeneous catalysts. acs.orgpharmacompass.com

    Amine Carbonylation: The direct oxidative carbonylation of amines using carbon monoxide and an oxidant is another path. pharmacompass.com A patent for the synthesis of the related p-methyl cyclohexyl isocyanate describes a non-phosgene process using carbon dioxide and a dewatering agent in the presence of an organic amine catalyst, such as a trialkylamine. google.com

    Table 3: Catalyst Systems for Isocyanate Synthesis
    Reaction RouteCatalyst SystemFunction/AdvantageReference
    Phosgene SynthesisActivated CarbonStandard industrial catalyst for reacting CO and Cl₂. sabtechmachine.comwikipedia.org
    Carbamate DecompositionZinc Compounds (e.g., Zn(OAc)₂, Zinc Powder) on supports like Activated CarbonHigh activity and selectivity in the phosgene-free synthesis of isocyanates. researchgate.netacs.org
    Reductive CarbonylationHomogeneous (Pd, Rh, Ru, Pt complexes) or Heterogeneous Transition MetalsEnables direct conversion of nitro compounds to isocyanates. acs.orgpharmacompass.com
    CO₂ RouteOrganic Amines (e.g., Trialkylamine) with dewatering agentAvoids hypertoxic phosgene by using CO₂ as a C1 source. google.com

    Advances in Reactor Design for Isocyanate Chemistry

    Innovations in reactor design are critical for improving the efficiency, safety, and environmental footprint of isocyanate production. patsnap.com The ideal reactor for isocyanate chemistry must provide excellent heat and mass transfer, handle potentially corrosive materials, and allow for precise control over reaction conditions to minimize the formation of by-products. patsnap.com

    Historically, stirred-tank reactors have been used for batch production. However, the industry is increasingly moving towards more advanced and specialized reactor systems. For large-scale phosgenation, the process is often conducted in a series of reactors, starting with a cold phosgenation reactor and followed by one or more hot phosgenation reactors to ensure complete reaction. sabtechmachine.com

    Recent advancements focus on process intensification, which aims to make chemical processes more compact and efficient. longdom.orglongdom.org

    Continuous Flow Reactors: As discussed, tubular or coil reactors are central to continuous flow synthesis. Their design ensures plug flow behavior, narrow residence time distribution, and superior heat management, which are ideal for fast and exothermic reactions. patsnap.compatsnap.com

    Microreactors: These are a form of intensified continuous reactor with channels in the sub-millimeter range. Their extremely high surface-area-to-volume ratio offers unparalleled control over reaction conditions, boosting selectivity and yield. researchgate.netlongdom.org They are particularly advantageous for screening reaction conditions and for the synthesis of high-value chemicals. researchgate.net

    Integrated and Advanced Systems: Modern reactor systems often integrate real-time monitoring tools (e.g., FTIR spectrometers) and advanced process control systems. patsnap.commt.com Some companies leverage AI and machine learning algorithms to continuously adjust process parameters for maximum efficiency. patsnap.com For non-phosgene routes, such as the thermal decomposition of carbamates, mathematical modeling using software like COMSOL Multiphysics is employed to design and simulate optimal reactor performance before construction. mdpi.commuctr.ru

    Table 4: Modern Reactor Designs for Isocyanate Synthesis
    Reactor TypeKey FeaturesApplication in Isocyanate SynthesisReference
    Series of Stirred-Tank ReactorsSeparate reactors for different temperature stages (cold/hot phosgenation).Traditional large-scale industrial phosgenation. sabtechmachine.com
    Tubular/Coil Flow ReactorExcellent heat/mass transfer, narrow residence time distribution, enhanced safety.Continuous production, safer handling of hazardous intermediates (e.g., phosgene, acyl azides). thieme-connect.compatsnap.com
    MicroreactorExtremely high surface-area-to-volume ratio, precise process control.Reaction optimization, synthesis of high-purity specialty isocyanates, improved safety. researchgate.netlongdom.org
    Reactors with Integrated Process Analytical Technology (PAT)Real-time monitoring (e.g., FTIR, AI control) for process optimization.Ensures consistent product quality and maximizes efficiency in continuous manufacturing. patsnap.commt.com

    Future Research Directions and Challenges

    Development of Novel Isomer-Specific Synthetic Routes

    A significant hurdle in the utilization of 1-isocyanato-2-methylcyclohexane is the control of its stereochemistry. The presence of two stereocenters means the compound can exist as four different stereoisomers. The spatial arrangement of the isocyanate and methyl groups profoundly influences the reactivity of the monomer and the ultimate properties of the polymers derived from it.

    Future research must prioritize the development of synthetic methodologies that allow for the selective synthesis of a single, desired isomer. Current synthetic methods often result in a mixture of isomers, which can lead to batch-to-batch variability in the final material's performance.

    Key research directions include:

    Stereospecific Catalysis: The design of chiral catalysts that can direct the formation of a specific isomer during the synthesis process is a primary goal. This could involve asymmetric hydrogenation of a substituted aniline (B41778) precursor or stereospecific carbon-nitrogen bond formation reactions. nih.gov

    Chiral Starting Materials: Utilizing enantiomerically pure starting materials, such as optically active 2-methylcyclohexylamine (B147291), could provide a direct route to isomerically pure this compound.

    Advanced Separation Techniques: While not a synthetic solution, the development of more efficient and scalable techniques for separating the different stereoisomers from a mixture is a crucial complementary approach.

    A patent for the synthesis of p-methyl cyclohexyl isocyanate highlights a non-phosgene route using 4-methyl cyclohexylamine (B46788) and carbon dioxide in the presence of a dewatering agent, which could be adapted for the 2-methyl isomer, potentially offering a more environmentally friendly pathway. google.com The challenge will be to make such a route stereospecific.

    Exploration of New Catalytic Systems for Enhanced Selectivity and Sustainability

    The reactivity of the isocyanate group is central to its utility, and catalysts play a critical role in controlling these reactions. For this compound, the steric hindrance provided by the adjacent methyl group presents both challenges and opportunities for catalytic control.

    Future research in this area should focus on:

    Selective Catalysis: Developing catalysts that can selectively promote the reaction of the isocyanate group with specific functional groups (e.g., hydroxyls over water) is crucial, particularly in applications like waterborne polyurethane coatings. paint.org This is especially important for cycloaliphatic isocyanates where reaction rates can be slower than their aromatic counterparts. semanticscholar.org

    Sustainable Catalysts: There is a strong drive to move away from toxic organometallic catalysts, such as those based on tin, towards more environmentally benign alternatives. Research into catalysts based on bismuth, zinc, zirconium, and other less toxic metals is a promising avenue. paint.orgunito.it Organocatalysts also represent a key area of future development for isocyanate-based polymerizations. researchgate.net

    Catalyst Deactivation and Recycling: For industrial-scale applications, the ability to easily separate and reuse catalysts is a significant economic and environmental advantage. Research into heterogeneous catalysts or catalysts that can be readily deactivated and removed from the final product is needed.

    The choice of catalyst can significantly impact reaction rates, selectivity, and the properties of the final product, and finding the right balance between reactivity and control is a key optimization challenge. patsnap.com

    Design of Advanced Materials with Tunable Properties from this compound

    The unique structure of this compound, with its cycloaliphatic backbone and stereoisomeric possibilities, makes it an intriguing building block for a new generation of advanced materials, particularly polyurethanes. The properties of these materials can be precisely tuned by controlling their chemical composition and molecular architecture.

    Key research areas include:

    Structure-Property Relationships: A systematic investigation into how each specific isomer of this compound influences the final properties of the resulting polymer is essential. The rigidity of the cyclohexane (B81311) ring is expected to enhance thermal stability and hardness, while the methyl group will affect chain packing and segmental mobility. researchgate.netrsc.org

    High-Performance Polyurethanes: This monomer can be used to create polyurethanes with enhanced thermal stability, hydrolytic resistance, and UV stability, which are characteristic of aliphatic isocyanates. rsc.org These properties make them suitable for demanding applications such as high-performance coatings, adhesives, and elastomers.

    Shape Memory Polymers: The defined structure provided by this compound could be leveraged to create shape memory polyurethanes with precisely tunable glass transition temperatures and rubbery moduli. google.com

    By combining this compound with a variety of polyols and chain extenders, a wide range of materials with tailored properties can be achieved, from hard and rigid plastics to soft and flexible elastomers. bohrium.com

    Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

    The complexity of the chemical systems involving this compound makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the pace of research and development significantly.

    Future integration of AI and ML will likely focus on:

    Reaction Prediction: ML models can be trained to predict the outcomes of chemical reactions, including the stereoselectivity. arxiv.orgarxiv.orgnih.gov This could be invaluable in the development of isomer-specific synthetic routes for this compound, reducing the need for extensive trial-and-error experimentation.

    Material Property Prediction: By analyzing large datasets of polymer structures and their corresponding properties, AI algorithms can predict the characteristics of new polymers made from this compound. resolvemass.caresearchgate.netspecialchem.com This "inverse design" approach allows researchers to specify desired properties and have the AI suggest the optimal monomer combinations and polymer structures. specialchem.com

    Process Optimization: AI can be used to optimize reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield, improve product quality, and enhance the sustainability of the manufacturing process. resolvemass.ca

    While the application of AI in polymer science is still an emerging field, its potential to revolutionize the design and synthesis of new materials from complex monomers like this compound is immense. rsc.org

    Cradle-to-Cradle Approaches for this compound and its Derivatives

    In an era of increasing environmental awareness, the lifecycle of chemical products is under intense scrutiny. A cradle-to-cradle (C2C) approach, which aims to eliminate waste by designing products whose components can be perpetually reused or safely returned to the environment, is a critical goal for the chemical industry. amazonaws.comamazonaws.com

    For this compound and its derivatives, future research in this domain should encompass:

    Bio-based Feedstocks: Exploring synthetic routes that start from renewable, bio-based raw materials would significantly improve the sustainability profile of this compound. This aligns with the broader trend of developing "green" polyurethanes. researchgate.net

    Life Cycle Assessment (LCA): Conducting comprehensive LCAs for the production and use of this compound is essential to identify environmental hotspots and guide the development of more sustainable processes. americanchemistry.comamericanchemistry.com Such assessments should consider the entire lifecycle, from raw material extraction to the end-of-life of the final products. acs.orgresearchgate.net

    Recycling and Upcycling of Polymers: A key aspect of the C2C philosophy is the design of polymers that can be easily recycled. This could involve developing chemical recycling methods to break down the polyurethane back into its constituent monomers or finding ways to reprocess and "upcycle" the polymer into new high-value products.

    By integrating C2C principles into the design and manufacturing processes, the long-term viability and environmental acceptance of materials derived from this compound can be ensured.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for characterizing the purity of 1-Isocyanato-2-methylcyclohexane in synthetic workflows?

    • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with a polar stationary phase (e.g., DB-5MS column) to resolve impurities. Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy in deuterated chloroform (CDCl3), noting characteristic isocyanate (-NCO) peaks at ~2250 cm<sup>-1</sup> in FTIR. Cross-reference spectral data with computational predictions (e.g., B3LYP/6-31G** level optimizations) to validate assignments .
    • Safety Note : Perform analyses in a fume hood with appropriate PPE due to inhalation risks .

    Q. How should researchers safely handle this compound to minimize exposure risks?

    • Methodological Answer :

    • Containment : Use sealed, chemically resistant containers (e.g., glass or PTFE) under inert atmospheres (N2 or Ar) to prevent hydrolysis .
    • Ventilation : Employ local exhaust ventilation (LEV) systems during transfers to limit aerosol formation .
    • Decontamination : Clean spills with ethanol or isopropanol, followed by sodium bicarbonate to neutralize residual isocyanate groups .

    Q. What are the key stability considerations for storing this compound in laboratory settings?

    • Methodological Answer :

    • Temperature : Store at ambient temperatures (15–25°C) in darkness to prevent thermal decomposition or photochemical reactions .
    • Incompatibilities : Isolate from amines, alcohols, and water to avoid exothermic polymerization or urea/byproduct formation .

    Advanced Research Questions

    Q. How can computational chemistry predict reaction pathways between this compound and nucleophiles (e.g., amines)?

    • Methodological Answer :

    • Modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map transition states and activation energies. Analyze frontier molecular orbitals (FMOs) to identify reactive sites .
    • Validation : Compare computed IR frequencies and <sup>13</sup>C NMR shifts with experimental data to refine models .
      • Example : For urea formation with aniline, simulate the nucleophilic attack on the isocyanate carbon, monitoring bond lengths and charge distribution .

    Q. What strategies resolve contradictions in kinetic data for this compound polymerization?

    • Methodological Answer :

    • Experimental Design : Conduct parallel studies under controlled humidity (0–5% RH) and varying catalysts (e.g., dibutyltin dilaurate vs. tertiary amines). Monitor reaction progress via in situ FTIR to track NCO consumption .
    • Data Analysis : Apply Arrhenius plots to distinguish temperature-dependent rate discrepancies. Use multivariate regression to account for solvent polarity effects .

    Q. How does steric hindrance from the methyl group in this compound influence regioselectivity in cycloaddition reactions?

    • Methodological Answer :

    • Stereochemical Analysis : Perform X-ray crystallography or NOESY NMR to determine axial/equatorial preferences of the methyl substituent. Compare with computational conformational energy profiles .
    • Reactivity Testing : React with strained dienes (e.g., norbornadiene) under thermal vs. catalytic conditions. Quantify product ratios via HPLC with chiral columns .

    Critical Analysis of Evidence

    • Safety Protocols : and emphasize rigorous containment but lack data on acute toxicity, necessitating precautionary handling .
    • Structural Insights : provides SMILES and InChI keys for computational workflows but requires experimental validation for accuracy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.